5-Amino-2-fluorobenzonitrile: A Technical Guide for Drug Development Professionals
5-Amino-2-fluorobenzonitrile: A Technical Guide for Drug Development Professionals
CAS Number: 53312-81-5
This technical guide provides an in-depth overview of 5-Amino-2-fluorobenzonitrile, a key building block in modern medicinal chemistry. The document is tailored for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its properties, synthesis, and critical role in the creation of targeted therapeutics, particularly Bruton's tyrosine kinase (BTK) inhibitors.
Core Properties and Safety Information
5-Amino-2-fluorobenzonitrile, also known as 3-Cyano-4-fluoroaniline, is a solid organic compound recognized for its utility as a versatile chemical intermediate.[1] Its unique trifunctional structure—an amine, a nitrile, and a fluorine atom on a benzene ring—makes it a valuable precursor in the synthesis of complex heterocyclic molecules.
Physicochemical Properties
The fundamental properties of 5-Amino-2-fluorobenzonitrile are summarized in the table below, providing a quick reference for experimental planning and characterization.
| Property | Value | Reference |
| CAS Number | 53312-81-5 | [1][2] |
| Molecular Formula | C₇H₅FN₂ | [2][3] |
| Molecular Weight | 136.13 g/mol | [1][2][4] |
| Appearance | Solid | [1] |
| Melting Point | 92-96 °C (lit.) | [1] |
| IUPAC Name | 5-amino-2-fluorobenzonitrile | [2] |
| InChI Key | HHTRAISBAAXRKZ-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | C1=CC(=C(C=C1N)C#N)F | [2] |
Safety and Handling
Due to its chemical nature, 5-Amino-2-fluorobenzonitrile requires careful handling. It is classified as a hazardous substance, primarily causing skin irritation and serious eye damage.[1][2] Adherence to appropriate safety protocols is mandatory.
| Hazard Information | Details | Reference |
| GHS Pictogram | GHS05 (Corrosion) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H315: Causes skin irritation. H318: Causes serious eye damage. | [1][2] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Storage | Store in a cool, dry, and well-ventilated area away from heat and oxidizing agents. Keep container tightly sealed. | [] |
| Personal Protective Equipment | Dust mask (type N95), eyeshields, and gloves are recommended. | [1][6] |
Synthesis and Experimental Protocols
The synthesis of 5-Amino-2-fluorobenzonitrile is well-documented, with common routes involving the reduction of a nitro-substituted precursor. Furthermore, its application as a starting material in the synthesis of advanced pharmaceutical agents, such as BTK inhibitors, is of significant interest.
Synthesis of 5-Amino-2-fluorobenzonitrile
A common and effective method for preparing the title compound is the reduction of 2-fluoro-5-nitrobenzonitrile. The following protocol is based on established procedures.[4]
Reaction: Reduction of 2-fluoro-5-nitrobenzonitrile to 5-Amino-2-fluorobenzonitrile.
Materials:
-
2-fluoro-5-nitrobenzonitrile (2.0 g)
-
Stannous chloride dihydrate (27.0 g)[4]
-
Ethyl acetate (50 mL + extra for extraction)[4]
-
Saturated sodium bicarbonate solution
-
Water (H₂O)
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 2-fluoro-5-nitrobenzonitrile (2.0 g) in ethyl acetate (50 mL) is prepared in a suitable reaction vessel.[4]
-
Stannous chloride dihydrate (27.0 g) is added to the solution.[4]
-
The mixture is heated to reflux and maintained for 1.5 hours.[4]
-
After the reaction is complete, the mixture is allowed to cool to room temperature.[4]
-
The cooled mixture is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[4]
-
The aqueous layer is separated and extracted four times with ethyl acetate.[4]
-
The combined organic phases are washed four times with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product, 4-fluoro-3-cyanoaniline (5-Amino-2-fluorobenzonitrile).[4]
Caption: Synthesis of 5-Amino-2-fluorobenzonitrile.
Representative Synthesis of a BTK Inhibitor
5-Amino-2-fluorobenzonitrile is a crucial starting material for potent kinase inhibitors. The following is a representative, multi-step protocol for the synthesis of a generic aminopyrimidine-based BTK inhibitor, illustrating the compound's utility.
Reaction: Multi-step synthesis of a BTK inhibitor scaffold.
Step 1: Buchwald-Hartwig Amination
-
Combine 5-Amino-2-fluorobenzonitrile, 2,4-dichloropyrimidine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous, aprotic solvent (e.g., dioxane).
-
Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction, dilute with a suitable solvent, and filter through celite to remove inorganic salts and the catalyst.
-
Purify the crude product by column chromatography to yield the intermediate N-(3-cyano-4-fluorophenyl)-2-chloropyrimidin-4-amine.
Step 2: Nucleophilic Aromatic Substitution (SₙAr)
-
Dissolve the intermediate from Step 1 and a desired substituted aniline (e.g., 4-(2-methoxyethoxy)aniline) in a polar aprotic solvent (e.g., DMF or DMA).
-
Add a non-nucleophilic base (e.g., DIPEA) and heat the reaction mixture. The progress is monitored by LC-MS.
-
Upon completion, perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate.
-
Dry the organic layer and purify the product via column chromatography to obtain the core BTK inhibitor structure.
Step 3: Acrylamide Moiety Installation (for covalent inhibitors)
-
If the aniline used in Step 2 contains a protected amine (e.g., Boc-protected 1,3-phenylenediamine), first deprotect it using standard conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Dissolve the resulting free amine in a suitable solvent (e.g., THF or acetone) and cool in an ice bath.
-
Slowly add acryloyl chloride in the presence of a base (e.g., DIPEA or NaHCO₃).
-
After the reaction is complete, quench with water and extract the final product. Purify by column chromatography or recrystallization to yield the final covalent BTK inhibitor.
Caption: General workflow for BTK inhibitor synthesis.
Application in Drug Development: Targeting BTK
5-Amino-2-fluorobenzonitrile is a cornerstone intermediate in the synthesis of inhibitors targeting Bruton's tyrosine kinase (BTK).[7] BTK is a non-receptor tyrosine kinase from the Tec family that plays an indispensable role in B-cell signaling.[8]
Role of BTK in B-Cell Receptor (BCR) Signaling
The B-cell receptor (BCR) signaling pathway is vital for the development, activation, proliferation, and survival of B-cells.[1][] Dysregulation of this pathway is a hallmark of numerous B-cell malignancies, making its components attractive therapeutic targets.[2][]
The signaling cascade is initiated upon antigen binding to the BCR.[3] This event triggers the activation of Src family kinases like LYN, which then phosphorylate the ITAM motifs on the BCR's Igα/Igβ subunits.[9] This creates docking sites for Spleen Tyrosine Kinase (SYK), which becomes activated and propagates the signal downstream.[3][9]
SYK activation leads to the formation of a "signalosome," a complex of adaptor proteins and enzymes.[6] Within this complex, BTK is recruited to the plasma membrane and activated.[3][9] Activated BTK then phosphorylates and activates Phospholipase C gamma 2 (PLCγ2). PLCγ2 subsequently generates second messengers that lead to the activation of critical transcription factors like NF-κB and NFAT, which drive B-cell proliferation and survival.[][9]
Mechanism of BTK Inhibitors
BTK inhibitors, many of which are synthesized using 5-Amino-2-fluorobenzonitrile, are designed to block the kinase activity of BTK. Covalent irreversible inhibitors, such as spebrutinib and ibrutinib, typically feature an electrophilic "warhead" (like an acrylamide group) that forms a permanent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK.[10][11] This covalent modification permanently inactivates the enzyme, effectively shutting down the downstream BCR signaling cascade.[11][12] This disruption of pro-survival signals ultimately leads to apoptosis in malignant B-cells.[2]
Caption: Role of BTK in the BCR signaling pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. B-cell receptor - Wikipedia [en.wikipedia.org]
- 6. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Btk in B cell development and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactive intermediates formation and bioactivation pathways of spebrutinib revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spebrutinib | C22H22FN5O3 | CID 59174488 - PubChem [pubchem.ncbi.nlm.nih.gov]

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